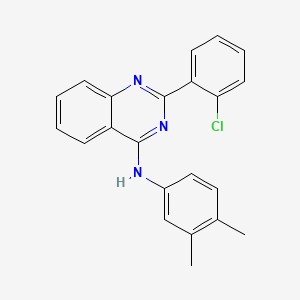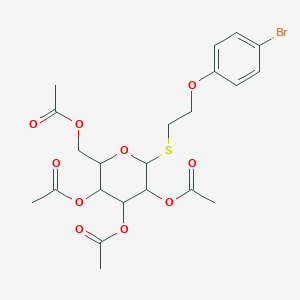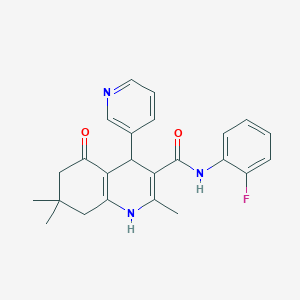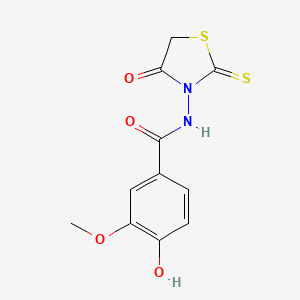![molecular formula C18H16N6O B11647987 3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features both benzotriazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.
Condensation Reaction: The benzotriazole derivative is then subjected to a condensation reaction with an indole derivative. This step often requires the presence of a catalyst and is carried out under reflux conditions.
Hydrazide Formation: The final step involves the formation of the hydrazide linkage. This is typically achieved by reacting the intermediate product with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the hydrazide linkage using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of benzotriazole and indole exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The benzotriazole moiety can chelate metal ions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler compound that lacks the indole moiety but shares the benzotriazole structure.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the benzotriazole structure.
3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: Similar in structure but with an amide linkage instead of a hydrazide linkage.
Uniqueness
The uniqueness of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE lies in its combination of benzotriazole and indole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H16N6O/c25-18(9-10-24-17-8-4-3-7-16(17)21-23-24)22-20-12-13-11-19-15-6-2-1-5-14(13)15/h1-8,11-12,19H,9-10H2,(H,22,25)/b20-12+ |
InChI Key |
LPFPTZYELHMMDL-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11647925.png)
![(6Z)-6-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647933.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11647952.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11647953.png)

![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)

![(2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11647964.png)
![4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B11647966.png)

